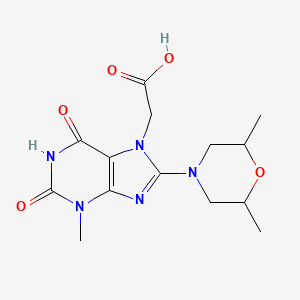

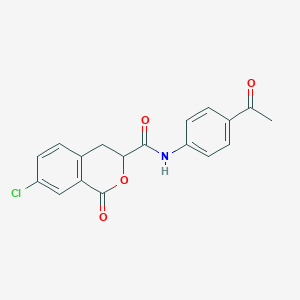

N1-(5-chloro-2-cyanophenyl)-N2-(2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)oxalamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

Synthesis of complex organic molecules like this typically involves multi-step organic reactions, starting from simpler building blocks. For example, efficient syntheses of related pyrrole derivatives involve reactions of chloroacetoacetate with cyanoacetamide in the presence of bases like triethylamine, indicating a potential pathway for constructing the pyrrol component of our molecule (Dawadi & Lugtenburg, 2011).

Molecular Structure Analysis

The molecular structure of related compounds shows specific arrangements and bond angles that contribute to their overall chemical behavior. For example, in the structure of a similar N,N'-bis(substituted)oxamide compound, the chlorohydroxyphenyl ring plane is inclined at specific angles to the oxalamide unit, which could infer steric and electronic characteristics relevant to our compound of interest (Wang et al., 2016).

Chemical Reactions and Properties

Chemical reactions involving the pyrrole unit and oxalamide functionality can vary widely depending on the conditions and reagents used. For example, compounds with the pyrrole moiety have been studied for their ability to undergo various substitutions and functionalizations, highlighting a potential area for chemical modification and reactivity exploration (Mai et al., 2004).

Physical Properties Analysis

The physical properties of a compound like this can be deduced from its molecular structure. Elements such as the chloro and cyano groups, along with the oxalamide linkage, suggest a compound with significant polarity, potentially affecting its solubility in various solvents, melting point, and other physical characteristics. Studies on related compounds can provide insights into how such functional groups influence these properties (Jayarajan et al., 2019).

Chemical Properties Analysis

The chemical properties, including reactivity and stability, can be inferred from the known behaviors of similar molecular frameworks. For instance, the presence of an oxalamide group often imparts specific reactivity towards hydrolysis under both acidic and basic conditions, which could be relevant for understanding the chemical stability and potential reactivity pathways of our target compound (Cui et al., 2011).

Applications De Recherche Scientifique

Synthesis and Derivative Formation

- N1-(5-chloro-2-cyanophenyl)-N2-(2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)oxalamide is involved in the synthesis of various derivatives. For instance, it plays a role in the production of ethyl 4-cyano-5-hydroxy-2-methyl-1H-pyrrole-3-carboxylate, highlighting its utility in accessing pyrrole systems, which are significant in pharmaceutical research (Dawadi & Lugtenburg, 2011).

Biological Activity and Drug Design

- This compound has been studied for its inhibitory effects on enzymes such as glycolic acid oxidase, an important target in medical research. Derivatives like 4-substituted 3-hydroxy-1H-pyrrole-2,5-dione have shown significant in vitro inhibitory effects, indicating potential therapeutic applications (Rooney et al., 1983).

Molecular Structure and Supramolecular Chemistry

- The compound's molecular structure has been a subject of study, with research focusing on its crystallographic properties. Such studies contribute to the understanding of molecular interactions and supramolecular assembly, which are crucial in the design of new materials and drugs (Wang, Zheng, Li, & Wu, 2016).

Antimicrobial Properties

- Research into derivatives of N1-(5-chloro-2-cyanophenyl)-N2-(2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)oxalamide has shown potential in developing antimicrobial agents. Studies on compounds like 5-Chloro-4-(1,3-Oxazol-5-yl)-1Н-Pyrrole-3-Carboxyamides demonstrate significant anti-staphylococcus activity, underscoring the potential of these derivatives in addressing bacterial infections (Biointerface Research in Applied Chemistry, 2020).

Propriétés

IUPAC Name |

N'-(5-chloro-2-cyanophenyl)-N-[2-hydroxy-2-(1-methylpyrrol-2-yl)ethyl]oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15ClN4O3/c1-21-6-2-3-13(21)14(22)9-19-15(23)16(24)20-12-7-11(17)5-4-10(12)8-18/h2-7,14,22H,9H2,1H3,(H,19,23)(H,20,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWNAVAFWWIZBJL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC=C1C(CNC(=O)C(=O)NC2=C(C=CC(=C2)Cl)C#N)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15ClN4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.77 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N1-(5-chloro-2-cyanophenyl)-N2-(2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)oxalamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-Chloro-2-(4-fluorophenyl)-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one](/img/structure/B2485163.png)

![N-(4-chlorobenzyl)-2-[4-(5-ethyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-5,6,7,8-tetrahydro-1H-pyrido[1,2-c]pyrimidin-2(3H)-yl]acetamide](/img/structure/B2485166.png)

![4-{[2-[(2-anilino-2-oxoethyl)thio]-4-oxoquinazolin-3(4H)-yl]methyl}-N-(2-methoxyethyl)benzamide](/img/structure/B2485168.png)

![4-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]-1-(2,5-dimethoxyphenyl)-1H-1,2,3-triazol-5-amine](/img/structure/B2485169.png)

![N-(5-methyl-1,2-oxazol-3-yl)-2-{[1-(2-methylphenyl)-1H-tetrazol-5-yl]sulfanyl}propanamide](/img/structure/B2485173.png)

![Tert-butyl 2-(hydroxymethyl)-2-[(prop-2-enoylamino)methyl]-6-azaspiro[2.5]octane-6-carboxylate](/img/structure/B2485175.png)

![[5-(4-Chlorophenyl)sulfonyl-1-methyl-3-phenylpyrazol-4-yl]methyl 3-(trifluoromethyl)benzoate](/img/structure/B2485185.png)